molecular formula C11H16N2O2S B2819529 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea CAS No. 2034536-31-5

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2819529
CAS No.: 2034536-31-5
M. Wt: 240.32
InChI Key: VPWXDXGBDLFGJL-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea is a urea derivative featuring a tetrahydro-2H-pyran (THP) ring and a thiophen-3-ylmethyl substituent. The THP moiety contributes to conformational rigidity and enhanced solubility, while the thiophene group may influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

1-(oxan-4-yl)-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-11(12-7-9-3-6-16-8-9)13-10-1-4-15-5-2-10/h3,6,8,10H,1-2,4-5,7H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWXDXGBDLFGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of tetrahydro-2H-pyran-4-amine with thiophen-3-ylmethyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is often facilitated by a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or alkylating agents.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the urea moiety.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological macromolecules, while the thiophene and tetrahydropyran rings can engage in hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Tetrahydro-2H-pyran Substituents

The compound shares structural similarities with urea derivatives synthesized by Feng Liu et al. (), such as 14a (1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-(tetrahydro-2H-pyran-4-yl)ethyl)urea). Key differences include:

  • Substituent Position : The THP group in 14a is attached via a two-carbon ethyl linker, whereas the target compound directly links the THP ring to the urea nitrogen. This may alter steric effects and target binding.
  • Aromatic Systems : The target compound uses a thiophene ring, while 14a employs a benzo[d][1,2,3]thiadiazole group. Thiophene’s lower electronegativity compared to thiadiazole could reduce polar interactions but improve metabolic stability .

Table 1: Comparison of Urea Derivatives

Compound Name Substituent 1 Substituent 2 Purity (%) Key Applications
Target Compound Tetrahydro-2H-pyran-4-yl Thiophen-3-ylmethyl N/A Hypothesized enzyme modulation
14a (Liu et al.) 2-(THP-4-yl)ethyl Benzo[d][1,2,3]thiadiazol-6-yl 97–99 PRMT3 inhibition
7n () 4-Chloro-3-(trifluoromethyl)phenyl 4-[(pyridinylmethyl)thio]phenyl N/A Kinase inhibition (implied)
Thiophene-Containing Analogues

The compound 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea () differs in the substitution pattern of the thiophene ring (2-yl vs. 3-yl). Positional isomerism in thiophene can significantly alter electronic distribution and steric interactions. For instance:

  • Thiophen-2-ylmethyl : The sulfur is meta to the methyl group, which may reduce steric hindrance in binding pockets .
Non-Urea Compounds with THP Moieties

Compounds like tepraloxydim () and 1-((3R,4R)-3-(imidazo-pyrrolo-pyrazinyl)-4-methylpiperidin-1-yl)-2-(THP-4-yl)ethanone () highlight the versatility of the THP group in diverse chemical classes:

  • Tepraloxydim: A cyclohexenone herbicide where THP enhances lipophilicity and environmental stability.
  • Ethanone Derivative (): A kinase inhibitor where THP contributes to conformational control.

Table 2: Functional Roles of THP in Diverse Compounds

Compound Class Example Role of THP Group Biological Activity
Urea Derivatives Target Compound Rigidity, solubility Enzyme modulation
Herbicides Tepraloxydim () Lipophilicity Acetyl-CoA carboxylase inhibition
Kinase Inhibitors Compound Conformational control Anticancer activity

Key Research Findings and Hypotheses

  • PRMT3 Inhibition : Analogues like 14a (IC₅₀ = 0.8 µM for PRMT3) suggest that urea-THP hybrids are potent inhibitors. The target compound’s thiophene group may further optimize selectivity .
  • Metabolic Stability : Thiophene’s resistance to oxidative metabolism (vs. benzene rings) could enhance the compound’s half-life in vivo .
  • Toxicity : Safety data from (P210, P102 codes) indicate standard precautions for handling urea derivatives, including avoiding ignition sources and child exposure.

Biological Activity

1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N2O2SC_{11}H_{13}N_{2}O_{2}S. The compound features a tetrahydropyran ring and a thiophene moiety, which are known to influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, focusing primarily on its effects on cancer cells, anti-inflammatory properties, and potential as a therapeutic agent in other diseases.

1. Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing thiophene rings have been reported to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell migration.

Table 1: Antitumor Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.19Apoptosis induction
Compound BMCF-711.72Cell cycle arrest
This compoundA549TBDTBD

2. Anti-inflammatory Effects

Another significant area of research involves the anti-inflammatory properties of this compound. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A recent study investigated the effect of this compound on TNF-alpha production in macrophages. The results indicated a dose-dependent reduction in TNF-alpha levels, suggesting a potential role in managing inflammatory conditions.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cell signaling pathways related to apoptosis and inflammation.

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